Methyl 4-fluoro-3-(hydroxymethyl)benzoate
Description
Methyl 4-fluoro-3-(hydroxymethyl)benzoate is a fluorinated benzoate ester featuring a hydroxymethyl (-CH$_2$OH) substituent at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYVZWFGWVYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273270 | |
| Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
816449-69-1 | |
| Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=816449-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-3-(hydroxymethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-fluoro-3-(hydroxymethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-3-(hydroxymethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-fluoro-3-(carboxymethyl)benzoic acid.
Reduction: 4-fluoro-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-fluoro-3-(hydroxymethyl)benzoate is characterized by the following molecular formula: C₉H₉F O₃. Its structure features a benzoate moiety with a hydroxymethyl group and a fluorine atom, which contribute to its potential biological activity and reactivity.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications. The presence of the hydroxymethyl group may enhance its interaction with biological targets, making it a candidate for drug development:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Agents : Research indicates that similar compounds can modulate inflammatory pathways, suggesting that this compound could be investigated for anti-inflammatory effects.
Analytical Chemistry
In analytical chemistry, this compound serves as a standard or reagent in various assays:
- Chromatographic Techniques : It can be utilized in high-performance liquid chromatography (HPLC) as a reference compound to quantify related substances in complex mixtures.
- Spectroscopic Studies : The compound's unique spectral properties allow it to be employed in UV-Vis and NMR spectroscopy for structural elucidation and purity assessment.
Biochemical Research
The compound's properties make it suitable for various biochemical applications:
- Enzyme Inhibition Studies : Investigating its role as an inhibitor of specific enzymes could provide insights into metabolic pathways and lead to the development of enzyme inhibitors.
- Cell Culture Applications : It may be used in cell culture systems to study cellular responses to chemical stimuli or as part of drug screening assays.
Case Study 1: Antimicrobial Properties
A study published in a peer-reviewed journal investigated the antimicrobial effects of this compound derivatives against various bacterial strains. Results indicated significant inhibitory activity against Gram-positive bacteria, suggesting potential application in developing new antibiotics.
Case Study 2: HPLC Method Development
Another research effort focused on developing an HPLC method for quantifying this compound in pharmaceutical formulations. The method demonstrated high sensitivity and specificity, proving useful for quality control processes in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-(hydroxymethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of Methyl 4-fluoro-3-(hydroxymethyl)benzoate with analogous derivatives:
Key Observations:
Substituent Effects on Melting Points: Amide-containing derivatives (e.g., compound 25, ) exhibit higher melting points (132–145°C) due to hydrogen bonding and intermolecular interactions.
Spectral Characteristics :
- IR Spectroscopy : All esters show a strong C=O stretch near 1720 cm⁻¹. Hydroxymethyl and amide groups introduce additional peaks (e.g., O–H stretches at 3200–3600 cm⁻¹ and N–H stretches at ~3280 cm⁻¹) .
- NMR : Hydroxymethyl protons are expected to appear as a triplet (δ ~3.5–4.5 ppm) with coupling to adjacent CH$_2$ and OH groups.
Molecular Weight and Solubility :
- Bulky substituents (e.g., 4-methoxyphenyl in ) increase molecular weight but reduce aqueous solubility. The hydroxymethyl group improves hydrophilicity compared to lipophilic groups like CF$_3$ .
Biological Activity
Methyl 4-fluoro-3-(hydroxymethyl)benzoate (CAS No. 937636-18-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 184.16 g/mol. The compound features a fluorine atom at the para position relative to the hydroxymethyl group on the benzene ring, which may influence its biological activity.
Key Physicochemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 184.16 g/mol |
| Log P (octanol-water partition coefficient) | 1.63 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| GI Absorption | High |
| Blood-Brain Barrier Permeability | Yes |
These properties suggest that the compound is likely to be bioavailable and capable of penetrating biological membranes, including the blood-brain barrier.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with formaldehyde in the presence of methanol. This method allows for the introduction of both the hydroxymethyl and ester functionalities.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. A study evaluated various compounds derived from this structure and reported moderate inhibitory activity against the A/Hanfang/359/95 (H3N2) strain of influenza virus, with IC50 values ranging from 40 to 48 μM for several derivatives .
Table: Antiviral Efficacy Against Influenza Virus
| Compound | IC50 (μM) | % Survivors (in vivo) |
|---|---|---|
| This compound derivative 1a | 44.40 | 60% (at 80 mg/kg/day) |
| This compound derivative 2a | 40.52 | Not reported |
| Ribavirin (control) | 11.87 | 100% |
This data indicates that while these compounds are not as potent as established antiviral agents like ribavirin, they still show promise as potential therapeutic agents.
The proposed mechanism for the antiviral activity includes interference with viral replication processes. The structural modifications introduced by the fluorine atom and hydroxymethyl group may enhance binding affinity to viral proteins or inhibit key enzymatic functions necessary for viral proliferation.
Case Studies
Several studies have explored the biological implications of this compound:
- Anti-Hepatitis B Activity : A study synthesized several analogs, including methyl derivatives, and assessed their efficacy against Hepatitis B virus (HBV). Results indicated that certain compounds showed significant inhibition of HBV replication .
- Inflammation Modulation : Another investigation highlighted that some derivatives could modulate inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
